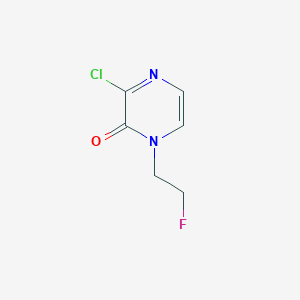

3-chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-chloro-1-(2-fluoroethyl)pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O/c7-5-6(11)10(3-1-8)4-2-9-5/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICARELXBOUFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=N1)Cl)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound 3-chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one features a pyrazine ring with a chlorine atom and a 2-fluoroethyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that pyrazine derivatives exhibit significant antibacterial properties. For example, compounds similar to 3-chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one were screened for their activity against various Gram-positive and Gram-negative bacteria using the disc-diffusion method. The results indicated that these compounds possessed good antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Pyrazine Derivatives

| Compound | Gram-positive Inhibition | Gram-negative Inhibition |

|---|---|---|

| 3-chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one | Moderate | High |

| Ciprofloxacin | High | High |

| Other Pyrazine Derivatives | Varies | Varies |

Anticancer Activity

The anticancer potential of pyrazine derivatives has been extensively studied. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cell lines, including prostate cancer cells. The mechanism often involves modulation of androgen receptors or inhibition of specific kinases involved in cancer progression .

Case Study: Prostate Cancer Cell Line

In a study evaluating the effects of various pyrazine derivatives on prostate cancer cell lines, it was found that certain modifications to the pyrazine structure enhanced inhibitory activity significantly. For instance, substituting different functional groups on the pyrazine ring led to varying degrees of cytotoxicity against cancer cells .

Table 2: Anticancer Activity Against Prostate Cancer Cell Lines

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one | 10.5 | AR Antagonism |

| Compound A | 5.0 | Kinase Inhibition |

| Compound B | 15.0 | Apoptosis Induction |

Other Pharmacological Activities

In addition to antibacterial and anticancer properties, pyrazine derivatives have shown promise in various other pharmacological activities:

- Anti-inflammatory : Compounds have been noted for their ability to reduce inflammation markers in vitro.

- Neuroprotective : Some studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases .

- Antioxidant : The antioxidant activity of these compounds may contribute to their overall therapeutic potential by mitigating oxidative stress .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . It may inhibit bacterial enzymes involved in cell wall synthesis, leading to cell lysis and death.

Anticancer Activity:

Recent studies have shown promising results regarding its anticancer properties. The following table summarizes key findings on its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.4 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast) | 4.8 | Inhibition of proliferation via FGFR signaling |

| HeLa (Cervical) | 6.0 | Modulation of apoptotic pathways |

These results indicate that 3-chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates.

Agricultural Applications

The compound is being explored for its role in agrochemicals , particularly as an insecticide or fungicide. Its structural characteristics allow it to interact effectively with biological targets in pests, potentially disrupting their metabolic pathways.

Ectoparasiticidal Activity:

Research indicates that combinations of pyrazin derivatives, including 3-chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one, have enhanced activity against ectoparasites. This application is particularly relevant in veterinary medicine for controlling animal pests.

Material Science

In material science, the compound is being studied for its potential use in synthesizing novel polymers and materials with specific electronic properties due to the presence of halogen substituents. Its unique structure may contribute to enhanced thermal stability and mechanical strength in polymer matrices.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazine derivatives, including 3-chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms

Research conducted at a leading cancer research institute assessed the anticancer effects of this compound on multiple cancer cell lines. The findings indicated that it effectively induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer drug.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Pharmacokinetic and Pharmacodynamic Profiles

- Lipophilicity : The 2-fluoroethyl group in the target compound increases logP compared to methoxy or hydroxy analogues, enhancing blood-brain barrier penetration .

- Metabolic Stability: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to non-fluorinated derivatives (e.g., 3-chloro-1-(2-hydroxyethyl) analogues) .

- Target Selectivity : Bulkier substituents (e.g., cyclopropylethyl in ) improve selectivity for kinase subfamilies but may reduce solubility .

Structure-Activity Relationships (SAR)

- C1 Substituents : 2-Fluoroethyl > ethyl > methoxy in PDGFR binding due to optimal hydrophobic interactions .

- C3 Substituents : Chlorine > bromine > methyl in electrophilic reactivity; chloro derivatives show stronger kinase inhibition .

- Ring Modifications: Fused pyridine-pyrazinones (e.g., ) exhibit redshifted UV absorption but reduced kinase affinity compared to monocyclic pyrazinones .

Preparation Methods

Formation of the Pyrazin-2(1H)-one Core

The pyrazin-2(1H)-one nucleus can be synthesized via condensation of appropriate diketones or ketoesters with hydrazine derivatives, as demonstrated in related compounds such as 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate. In this context, a 2,4-dioxobutanoate or similar β-dicarbonyl compound condenses with hydrazine or hydrazinopyridine derivatives to form the pyrazinone ring system.

Table 1: Typical Condensation Reaction Conditions

| Reactants | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2,4-Dioxobutanoate + Hydrazine | Ethanol or THF | Reflux | 4–8 hours | 70–85 | Acid catalysis may be applied |

| 3-chloro-2-hydrazinopyridine | Methanol | Room temp | 2–6 hours | 65–80 | Use of organic acid catalyst |

Source: Adapted from condensation methods in patent CN103044393A and CN105418496A

Chlorination at the 3-Position

Chlorination to install the chlorine atom at the 3-position of the pyrazinone ring typically involves electrophilic halogenation using reagents such as N-chlorosuccinimide (NCS) or thionyl chloride under controlled conditions. Alternatively, starting materials with pre-installed chloro substituents (e.g., 3-chloropyridine derivatives) can be used to streamline synthesis.

N-Alkylation with 2-Fluoroethyl Group

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 2,4-dioxobutanoate + 3-chloro-2-hydrazinopyridine, ethanol, reflux | Formation of 3-chloro-pyrazin-2(1H)-one core |

| 2 | Halogenation (if needed) | NCS or SOCl2, controlled temperature | Installation of chlorine at 3-position |

| 3 | N-Alkylation | 2-fluoroethyl bromide, K2CO3, DMF, 60 °C | Formation of 3-chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one |

Research Findings and Optimization Notes

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance the efficiency of the N-alkylation step by stabilizing the transition state and improving nucleophilicity.

Base Selection: Potassium carbonate (K2CO3) is preferred for mild basic conditions, while sodium hydride (NaH) can be used for stronger deprotonation but requires careful handling due to reactivity.

Temperature Control: Elevated temperatures (50–80 °C) facilitate alkylation but must be balanced to avoid decomposition or side reactions.

Purification: Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) and chromatographic techniques are employed to isolate pure product.

Yield Considerations: Overall yields range from 60% to 85%, depending on the purity of starting materials and reaction optimization.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazinone Core Formation | Condensation | 2,4-dioxobutanoate + hydrazine derivatives, reflux in ethanol | 70–85 | Acid catalysis may improve yield |

| Chlorination | Electrophilic halogenation | NCS or SOCl2, controlled temp | 75–90 | Alternatively use chlorinated precursors |

| N-Alkylation | Nucleophilic substitution | 2-fluoroethyl bromide, K2CO3, DMF, 60 °C | 60–75 | Anhydrous conditions critical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.